Dec-2-yn-4-one
Description
Dec-2-yn-4-one is a terminal alkyne-containing ketone with the molecular formula C₁₀H₁₄O. Its structure features a triple bond at the second carbon and a ketone group at the fourth position of a ten-carbon chain. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, such as nucleophilic additions at the ketone and alkyne-based coupling reactions .
Properties
CAS No. |
34695-28-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
dec-2-yn-4-one |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-9-10(11)8-4-2/h3,5-7,9H2,1-2H3 |
InChI Key |
WVCXKZUHKGZQOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C#CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One method for preparing Dec-2-yn-4-one involves the silicon-accelerated Friedel-Crafts alkylation.
Diels-Alder Reaction: Another method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, are likely applied to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dec-2-yn-4-one can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted enynones or other derivatives.
Scientific Research Applications
Chemistry: Dec-2-yn-4-one is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Dec-2-yn-4-one exerts its effects involves its ability to act as an electrophile due to the presence of multiple electrophilic sites. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Dec-2-yn-4-one’s properties and applications, it is compared below with Decyl 4-hydroxybenzoate () and hypothetical analogs like Pent-2-yn-4-one (C₅H₆O).
Table 1: Structural and Functional Group Comparison
Table 2: Hypothetical Physicochemical Properties*
Key Differences:
Functional Groups :
- This compound’s alkyne and ketone groups make it more reactive toward nucleophiles and catalysts compared to Decyl 4-hydroxybenzoate , which is stabilized by its aromatic ester moiety .
- Shorter-chain analogs like Pent-2-yn-4-one exhibit higher volatility but reduced thermal stability due to fewer carbon atoms.
Applications: Decyl 4-hydroxybenzoate is used as a preservative in cosmetics, leveraging its antimicrobial properties .
Research Findings and Gaps
- Synthetic Utility: Alkynones like this compound are pivotal in Sonogashira couplings, though specific studies on this compound are sparse compared to smaller analogs (e.g., Pent-2-yn-4-one) .
- Stability Challenges: Long-chain alkynones may face steric hindrance in reactions, a contrast to the hydrolytic stability of Decyl 4-hydroxybenzoate .
- Data Limitations : Existing literature (e.g., ’s framework) emphasizes the need for systematic studies on this compound’s thermodynamic and kinetic parameters .
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